molecular formula C21H22N4O3S2 B2417143 N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105249-77-1

N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No. B2417143
CAS RN: 1105249-77-1
M. Wt: 442.55
InChI Key: WNVLDGXZPDRAKP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Research in the area of acetamide derivatives often focuses on the synthesis and characterization of novel compounds. For instance, studies on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity, highlighting the importance of chemical synthesis in developing new therapeutic agents (Sunder & Maleraju, 2013).

Hydrogen Bonding and Supramolecular Structures Hydrogen bonding plays a crucial role in the self-assembly processes of acetamide derivatives, leading to the formation of complex supramolecular structures. Research on coordination complexes constructed from pyrazole-acetamide derivatives has demonstrated how hydrogen bonding influences the assembly process, with potential implications for designing new materials with specific properties (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities The antimicrobial and antitumor activities of acetamide derivatives are of significant interest in medicinal chemistry. Studies on new thiazole derivatives incorporating a pyrazole moiety have shown promising antimicrobial and antifungal activities, suggesting the potential of these compounds in developing new therapeutic agents (Saravanan et al., 2010). Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has revealed high antitumor activities, demonstrating the diverse biological applications of these chemical structures (Shams et al., 2010).

properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-28-15-6-4-14(5-7-15)10-22-20(27)11-25-21(17-12-29-13-18(17)24-25)23-19(26)9-16-3-2-8-30-16/h2-8H,9-13H2,1H3,(H,22,27)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVLDGXZPDRAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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